N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide
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Overview
Description
N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound, which includes a tetrahydropyran ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of 3-methyltetrahydro-2H-pyran-4-amine with ethyl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-methyltetrahydro-2H-pyran-4-amine: Similar structure but lacks the sulfonamide group.
3-methyltetrahydro-2H-pyran-4-amine: Precursor in the synthesis of N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide.
Uniqueness
This compound is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H17NO3S |
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Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-ethyl-3-methyloxane-4-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-3-9-13(10,11)8-4-5-12-6-7(8)2/h7-9H,3-6H2,1-2H3 |
InChI Key |
SCPHWCFPFLENKA-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1CCOCC1C |
Origin of Product |
United States |
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